Scaffold-Driven Target Selectivity: Differentiation from the Wnt Inhibitor Isomer CCT036477
The target compound is a structural isomer of the well-characterized Wnt inhibitor CCT036477 (both share C₂₁H₁₈ClN₃). However, CCT036477's indole-based scaffold enables potent inhibition of Wnt/β-catenin signaling, with reported activity blocking transcription in several cancer cell lines (HT29, HCT116, SW480, SNU475) and blocking development of Zebrafish and Xenopus embryos in vivo . The benzimidazole scaffold of the target compound, conversely, is structurally unrelated to this mechanism and is instead consistent with a TSPO/mitochondrial modulator pharmacophore, a class of compounds explored for neuroinflammation and Alzheimer's disease [1]. This scaffold divergence precludes functional interchangeability.
| Evidence Dimension | Scaffold-based target engagement profile |
|---|---|
| Target Compound Data | Benzimidazole scaffold; potential TSPO ligand pharmacophore |
| Comparator Or Baseline | CCT036477 (CAS 305372-78-5): Indole scaffold; confirmed Wnt/β-catenin transcription inhibitor |
| Quantified Difference | Structural isomerism; qualitatively distinct biological target space |
| Conditions | Target prediction based on structurally similar benzimidazole-TSPO ligands reported in Eur. J. Med. Chem. 2017 |
Why This Matters
Procuring the target compound specifically ensures research is directed towards a TSPO/mitochondrial pathway profile rather than the Wnt signaling activity of its molecular formula isomer.
- [1] Kim, T.; et al. Discovery of benzimidazole derivatives as modulators of mitochondrial function: A potential treatment for Alzheimer's disease. Eur. J. Med. Chem. 2017, 125, 1172-1192. PMID: 27855359. View Source
